molecular formula C7H5N3O B13962092 Pyrimido[4,5-B][1,4]oxazepine CAS No. 86888-26-8

Pyrimido[4,5-B][1,4]oxazepine

Cat. No.: B13962092
CAS No.: 86888-26-8
M. Wt: 147.13 g/mol
InChI Key: SHQVWBZVMFPCFZ-UHFFFAOYSA-N
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Description

Pyrimido[4,5-B][1,4]oxazepine is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrimido[4,5-B][1,4]oxazepine can be synthesized through various methods. One common approach involves the reaction of o-haloamino derivatives of pyrimidine with o-hydroxy-benzaldehyde and its derivatives . Another method utilizes microwave-assisted synthesis, where primary and secondary aliphatic amines are mixed with pyrimidine and aldehyde, then heated using microwave irradiation . This method is efficient and yields the desired product in a single step.

Industrial Production Methods

Industrial production of this compound often involves large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of switchable solvent-controlled divergent synthesis is also explored, where the choice of solvent can significantly influence the yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-B][1,4]oxazepine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms, usually facilitated by reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while substitution reactions can produce a variety of substituted oxazepines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimido[4,5-B][1,4]oxazepine is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its versatility as a template for developing kinase inhibitors sets it apart from other similar compounds .

Properties

CAS No.

86888-26-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

pyrimido[4,5-b][1,4]oxazepine

InChI

InChI=1S/C7H5N3O/c1-2-9-6-4-8-5-10-7(6)11-3-1/h1-5H

InChI Key

SHQVWBZVMFPCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=NC=C2N=C1

Origin of Product

United States

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